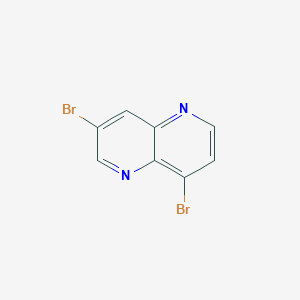

3,8-Dibromo-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,8-dibromo-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJHKNUMXALBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,7-Dibromo-1,5-naphthyridine from 1,5-Naphthyridine

Executive Summary: This guide provides a detailed technical overview for the synthesis of 3,7-dibromo-1,5-naphthyridine, a key building block in medicinal chemistry and materials science. Halogenated naphthyridines are pivotal intermediates for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This document elucidates the mechanistic principles governing the regioselective bromination of the 1,5-naphthyridine core, provides a comprehensive step-by-step experimental protocol, and discusses the applications of the resulting dibrominated product. The focus is on providing researchers, chemists, and drug development professionals with a scientifically grounded and practical resource for this important synthetic transformation.

Introduction and Strategic Considerations

The 1,5-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1] Its derivatives are explored as kinase inhibitors, antiproliferative agents, and anti-inflammatory drugs.[2][3] The functionalization of this scaffold is crucial for modulating its pharmacological properties. Direct halogenation, particularly bromination, installs versatile chemical handles onto the naphthyridine ring, enabling subsequent diversification via modern cross-coupling chemistry.[4]

A Note on Regiochemistry: 3,7- vs. 3,8-Dibromination

While the topic specifies the synthesis of 3,8-dibromo-1,5-naphthyridine, it is crucial to address the regioselectivity of the electrophilic bromination of the 1,5-naphthyridine system. The electronic nature of the bicyclic ring dictates that electrophilic attack preferentially occurs at the C-3 and C-7 positions. These positions are electronically equivalent and are the least deactivated by the electron-withdrawing effects of the two nitrogen atoms. The C-8 position, being alpha to a nitrogen atom, is significantly more electron-deficient and thus disfavored for electrophilic substitution. Consequently, the direct dibromination of 1,5-naphthyridine yields 3,7-dibromo-1,5-naphthyridine .[5][6] This guide will therefore focus on the synthesis of this scientifically established and commercially available isomer.

Mechanistic Insights: The Logic of Regioselective Bromination

The synthesis of 3,7-dibromo-1,5-naphthyridine is achieved through an electrophilic aromatic substitution (SEAr) reaction. Understanding the underlying mechanism is key to appreciating the required reaction conditions.

Pillar 1: Ring Deactivation and Directing Effects The 1,5-naphthyridine ring is an electron-deficient system compared to benzene or naphthalene. The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and a deactivating mesomeric effect (-M), which significantly reduces the nucleophilicity of the carbon atoms. This deactivation is most pronounced at the positions alpha (2, 4, 6, 8) and gamma (4, 8) to the nitrogen atoms. The beta positions (3, 7) are the least deactivated, making them the most susceptible sites for electrophilic attack.[7][8]

Pillar 2: Role of the Reaction Medium Due to the low reactivity of the 1,5-naphthyridine core, forceful conditions are necessary to drive the bromination. The reaction is typically performed in a strongly acidic medium, such as oleum (fuming sulfuric acid) or concentrated sulfuric acid. The acid serves two primary functions:

-

Protonation: It protonates the basic nitrogen atoms of the naphthyridine ring. This further deactivates the system towards electrophilic attack but is a necessary consequence of the reaction environment.

-

Electrophile Activation: It activates the molecular bromine (Br₂), polarizing the Br-Br bond and generating a more potent electrophilic bromine species (Br⁺ character), which is required to react with the deactivated ring.

The reaction proceeds in two sequential steps: a first bromination at C-3, followed by a second bromination at the electronically equivalent C-7 position on the other ring.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,7-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 1236658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,7-Dibromo-1,5-naphthyridine | 17965-72-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 3,8-Dibromo-1,5-naphthyridine

This guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural confirmation of 3,8-Dibromo-1,5-naphthyridine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1][2] The specific substitution pattern of this compound (C₈H₄Br₂N₂) makes it a versatile building block for further chemical modification, particularly through cross-coupling reactions.[3] Accurate and comprehensive characterization is the bedrock of chemical synthesis; it ensures the material's identity, purity, and suitability for subsequent applications. This guide details the core spectroscopic techniques—NMR, IR, and MS—that together provide a complete structural fingerprint of the molecule.

Below is the chemical structure of this compound with conventional numbering for spectroscopic assignment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. For a molecule like this compound, NMR confirms the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

Principle of Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like bromine and the naphthyridine nitrogen atoms) deshield nearby protons, shifting their resonance to a higher frequency (downfield). The coupling constant (J) reveals the number of bonds and the geometric relationship between neighboring protons.

Due to the molecule's C₂ symmetry axis passing through the C4a-C8a bond, the proton environments at C2/C7 and C4/C6 are chemically equivalent. Therefore, the spectrum is simplified, expecting only three distinct signals.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H-2, H-7 | 9.1 - 9.3 | Doublet (d) | J = 4.0 - 5.0 Hz | Adjacent to ring nitrogen (N1/N8), highly deshielded. Coupled to H-4/H-6. |

| H-4, H-6 | 8.4 - 8.6 | Doublet (d) | J = 8.0 - 9.0 Hz | Deshielded by adjacent nitrogen (N5/N1) and coupled to H-2/H-7. |

| H-3, H-8 | 8.8 - 9.0 | Singlet (s) | N/A | Highly deshielded due to proximity to both nitrogen and bromine. No adjacent protons to couple with. |

Note: Predicted values are based on foundational NMR principles and data from analogous substituted naphthyridine structures.[3][4] The solvent can influence chemical shifts.[5]

¹³C NMR Spectroscopy Analysis

Principle of Causality: Similar to ¹H NMR, ¹³C chemical shifts are sensitive to the electronic environment. Carbons bonded to electronegative atoms like nitrogen and bromine appear downfield. The number of unique signals in a proton-decoupled ¹³C NMR spectrum directly reflects the molecular symmetry. For this compound, five distinct carbon signals are expected due to symmetry.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Predicted δ (ppm) | Carbon Type | Assignment Rationale |

|---|---|---|---|

| C-4a, C-8a | 155 - 158 | Quaternary (C) | Bridgehead carbons adjacent to two nitrogen atoms, highly deshielded. |

| C-2, C-7 | 151 - 154 | Methine (CH) | Aromatic CH adjacent to nitrogen. |

| C-4, C-6 | 138 - 142 | Methine (CH) | Aromatic CH adjacent to nitrogen. |

| C-3, C-8 | 122 - 126 | Quaternary (C) | Carbon bearing the bromine atom; deshielded by halogen. |

| C-5, C-10 | 120 - 124 | Quaternary (C) | Bridgehead carbons. |

Note: These predictions are derived from established substituent effects on aromatic systems and data from related heterocyclic compounds.[6][7]

Self-Validating Protocol: NMR Data Acquisition

This protocol ensures robust and reproducible data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free from residual water and other impurities.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).[5]

-

Integrate the ¹H signals and measure the coupling constants.

-

Infrared (IR) Spectroscopy: Identifying Functional Bonds

Principle of Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The frequency of absorption is characteristic of the specific bond type and its environment, allowing for the identification of functional groups.[8]

Spectral Interpretation: The IR spectrum of this compound is expected to be dominated by vibrations characteristic of a substituted aromatic heterocyclic system.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in aromatic rings.[8] |

| 1610 - 1580 | C=N Ring Stretch | Medium-Strong | Typical for nitrogen-containing heterocyclic rings. |

| 1550 - 1450 | C=C Ring Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| 900 - 675 | C-H Out-of-plane Bend | Strong | Bending vibrations are highly characteristic of the substitution pattern on the aromatic ring. |

| < 800 | C-Br Stretch | Medium-Strong | The C-Br bond vibration typically appears in the fingerprint region.[9] |

Self-Validating Protocol: FT-IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum has been collected.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): The Molecular Weight Signature

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[10]

Analysis: The molecular formula of this compound is C₈H₄Br₂N₂.[11] A key feature in its mass spectrum will be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Isotopic Pattern (Relative Intensity) |

|---|---|---|

| [M]⁺ | 285.8802 | M (⁷⁹Br, ⁷⁹Br): ~25% |

| M+2 (⁷⁹Br, ⁸¹Br): ~50% | ||

| M+4 (⁸¹Br, ⁸¹Br): ~25% |

| [M+H]⁺ | 286.8880 | Similar 1:2:1 pattern for the protonated molecule. |

Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion may fragment. Plausible fragmentation pathways include the sequential loss of bromine radicals (•Br) or the elimination of neutral molecules like HCN.

Self-Validating Protocol: HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization in positive ion mode ([M+H]⁺) or negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the molecular formula C₈H₄Br₂N₂. The measured mass should be within a 5 ppm error margin.

Integrated Spectroscopic Workflow

The logical flow of analysis ensures a comprehensive and definitive structural assignment. The process is iterative, with each technique providing complementary information that validates the findings of the others.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework and confirms the symmetrical nature of the molecule. IR spectroscopy validates the presence of the aromatic heterocyclic core and the absence of other functional groups. Finally, High-Resolution Mass Spectrometry confirms the elemental composition and provides the definitive molecular weight, with the characteristic bromine isotopic pattern serving as a powerful diagnostic tool. Together, these techniques provide an unambiguous and robust confirmation of the molecule's identity, a critical requirement for its use in research and development.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 7. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,8-Dibromo-1,5-naphthyridine: A Versatile Heterocyclic Building Block

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and intriguing photophysical properties.[1] The introduction of bromine atoms onto this core at the 3- and 8-positions yields this compound, a highly versatile and reactive building block. The two bromine atoms, positioned on different rings of the bicyclic system, offer opportunities for selective and sequential functionalization, making this molecule a valuable precursor for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in modern synthetic chemistry. We will delve into the mechanistic rationale behind its key transformations and provide detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Characterizing the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the unambiguous identification of its derivatives.

Physicochemical Properties

While experimental data for this compound is not extensively reported, predicted data and data from its isomer, 3,8-dibromo-1,6-naphthyridine, provide valuable estimates.

| Property | Value (Predicted for this compound) | Value (Experimental for 3,8-Dibromo-1,6-naphthyridine) | Reference |

| CAS Number | 154015-16-4 | 17965-75-2 | [2] |

| Molecular Formula | C₈H₄Br₂N₂ | C₈H₄Br₂N₂ | [2][3] |

| Molecular Weight | 287.94 g/mol | 287.94 g/mol | [2][3] |

| Boiling Point | 347.0 ± 37.0 °C | 404.83 °C | [2][3] |

| Melting Point | Not available | 187 °C | [3] |

| Density | 2.022 ± 0.06 g/cm³ | Not available | [2] |

| LogP | 3.15 | Not available | [2] |

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and symmetric. Protons on the naphthyridine core will appear in the aromatic region, typically between 7.5 and 9.0 ppm. The chemical shifts will be influenced by the deshielding effect of the nitrogen atoms and the electron-withdrawing nature of the bromine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms of the naphthyridine core. The carbons bearing the bromine atoms (C3 and C8) will be significantly shifted downfield. For comparison, the parent 1,5-naphthyridine shows signals at approximately 151.0 (C2/C6), 124.1 (C3/C7), 137.2 (C4/C8), and 144.0 (C4a/C8a) ppm.[4][5]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Synthesis of this compound

The synthesis of this compound is not widely documented with a specific protocol. However, based on the known chemistry of 1,5-naphthyridines, a plausible and effective route is the direct electrophilic bromination of the parent 1,5-naphthyridine. The positions on the 1,5-naphthyridine ring are susceptible to electrophilic attack, and bromination has been shown to yield various bromo- and dibromo-isomers.[6]

Proposed Synthetic Route: Direct Bromination

The proposed synthesis involves the treatment of 1,5-naphthyridine with a suitable brominating agent, such as elemental bromine, in a strong acid or an inert solvent at elevated temperatures. The reaction conditions must be carefully controlled to favor the formation of the 3,8-disubstituted product over other possible isomers.

Representative Experimental Protocol for Bromination

This protocol is a representative procedure based on the general principles of electrophilic bromination of nitrogen-containing heterocycles.

Materials:

-

1,5-Naphthyridine

-

Elemental Bromine (Br₂)

-

Fuming Sulfuric Acid (or another suitable solvent like nitrobenzene)

-

Sodium bisulfite solution (for quenching)

-

Sodium carbonate solution (for neutralization)

-

Dichloromethane (or another suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 1,5-naphthyridine in fuming sulfuric acid under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of elemental bromine via the dropping funnel, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 120-180 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Quench any unreacted bromine by the slow addition of a saturated sodium bisulfite solution until the orange color disappears.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Rationale for Experimental Choices:

-

Fuming Sulfuric Acid: The strong acidic medium protonates the nitrogen atoms of the naphthyridine ring, deactivating it towards electrophilic attack. This allows for more controlled bromination and can influence the regioselectivity.

-

Elevated Temperature: The deactivated ring system requires forcing conditions to undergo electrophilic substitution.

-

Aqueous Workup: The workup procedure is designed to safely neutralize the strong acid, quench the excess bromine, and extract the desired product.

Chemical Reactivity and Mechanistic Insights

The two bromine atoms at the 3- and 8-positions of the 1,5-naphthyridine core are the primary sites of reactivity, making the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring enhances the reactivity of the C-Br bonds towards oxidative addition to a Pd(0) catalyst.

Caption: Reactivity of this compound.

Key Synthetic Transformations: Protocols and Rationale

The ability to selectively introduce new carbon-carbon and carbon-nitrogen bonds makes this compound a powerful tool in synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the naphthyridine core and various aryl or heteroaryl groups.[7]

Detailed Experimental Protocol:

-

Reaction Setup: To a dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0-4.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or DMF.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Pd(dppf)Cl₂ is often effective for heteroaromatic halides due to the stability of the catalyst complex.

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.

Caption: A typical workflow for a Suzuki coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted 1,5-naphthyridines.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (1-3 mol%), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.

-

Alkyne Addition: Degas the mixture with an inert gas. Add the terminal alkyne (2.2-2.5 eq) and stir the reaction at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.

-

Amine Base: The amine base serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and also acts as a scavenger for the HBr generated during the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of amino-substituted 1,5-naphthyridines.

Detailed Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.2-2.5 eq), a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in a Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for the required time, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step that forms the C-N bond.

-

Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.

Applications in Research and Development

The ability to introduce diverse functionalities onto the this compound core makes it a valuable scaffold in several areas of research.

Medicinal Chemistry

The 1,5-naphthyridine nucleus is a common feature in many biologically active compounds. Derivatives of this compound can be synthesized and screened for various therapeutic activities.

-

Kinase Inhibitors: The 1,5-naphthyridine scaffold has been identified as a core structure for potent and selective inhibitors of various kinases, such as TGF-beta type I receptor (ALK5), which are implicated in cancer and fibrosis.[8]

-

Topoisomerase Inhibitors: Fused 1,5-naphthyridine derivatives have been designed as topoisomerase I inhibitors, a class of anticancer agents.[9]

-

Other Therapeutic Targets: The versatility of the this compound core allows for the generation of large libraries of compounds for screening against a wide range of biological targets.

Materials Science

The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an attractive building block for organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): Functionalized 1,5-naphthyridines have been investigated as n-type materials for use in OLEDs. Their derivatives can exhibit high thermal stability and fluorescence, making them suitable for emitter and electron-transport layers.

-

Organic Semiconductors: By introducing appropriate substituents through cross-coupling reactions, the electronic properties of the 1,5-naphthyridine core can be tuned for applications in organic field-effect transistors (OFETs) and other electronic devices.

Data Summary

The following table summarizes the key cross-coupling reactions of this compound.

| Reaction | Coupling Partner | Key Reagents | Typical Product |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 3,8-Di(hetero)aryl-1,5-naphthyridine |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine Base | 3,8-Dialkynyl-1,5-naphthyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Strong Base (e.g., NaOtBu) | 3,8-Diamino-1,5-naphthyridine |

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a reliable platform for the synthesis of a diverse range of functionalized 1,5-naphthyridine derivatives. The insights into the mechanistic underpinnings of its key transformations, coupled with detailed experimental protocols, empower researchers to harness the full potential of this versatile molecule in the development of novel therapeutics and advanced materials. As the demand for complex, nitrogen-containing heterocyclic compounds continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chem-casts.com [chem-casts.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

A Technical Guide to Determining the Solubility of 3,8-Dibromo-1,5-naphthyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Dibromo-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. Rather than a simple compilation of data, this guide offers a practical, methodological approach, empowering scientists to generate reliable solubility profiles tailored to their specific laboratory conditions and research objectives. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for solubility determination, and discuss the implications of the obtained data in a drug discovery and development context.

Introduction: The Significance of this compound and the Imperative of Solubility Data

The 1,5-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential as anticancer and antibacterial agents.[3][4][5] The dibrominated nature of this compound makes it a key intermediate for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds.[1]

The solubility of a compound is a critical physicochemical property that influences every stage of the drug development pipeline.[6] In the early discovery phase, poor solubility can lead to challenges in performing homogeneous reactions and can complicate purification processes like crystallization. For biological assays, achieving an appropriate concentration in a physiologically compatible solvent system is essential for obtaining meaningful data. Furthermore, in preclinical and clinical development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation strategies. Therefore, a thorough understanding of the solubility of this compound in a range of common organic solvents is not merely academic but a practical necessity for advancing research and development.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that a solute will be most soluble in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess a significant dipole moment but do not have acidic protons for hydrogen bonding.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and do not have significant dipole moments.

Based on the structure of this compound, which contains polar nitrogen atoms within its aromatic rings, it is anticipated to exhibit some degree of solubility in polar solvents. The presence of the two bromine atoms adds to its molecular weight and may influence its solubility profile. The predicted LogP (a measure of lipophilicity) for this compound is 3.15480, suggesting a degree of lipophilicity which might confer solubility in less polar organic solvents as well.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in a selection of common organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (ensure purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1. Experimental workflow for determining the solubility of this compound.

Detailed Procedural Steps

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours.[7]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve of known concentrations of the compound is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1. Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | ||

| Ethanol | |||

| Polar Aprotic | DMSO | ||

| Acetonitrile | |||

| Nonpolar | Toluene | ||

| Hexane |

Note: This table is a template. The actual values need to be determined experimentally.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound. For instance, high solubility in polar aprotic solvents like DMSO is common for many drug-like molecules and is often the solvent of choice for initial biological screening. Solubility in less polar solvents like ethyl acetate or dichloromethane can be advantageous for purification by column chromatography. Poor solubility in nonpolar solvents like hexane may be exploited for precipitation during purification.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step methodology for the experimental determination of the solubility of this compound in common organic solvents. By following this protocol, researchers can generate reliable and reproducible solubility data, which is crucial for the effective use of this important heterocyclic compound in drug discovery and materials science. Further studies could investigate the effect of temperature on solubility to construct solubility curves, which are invaluable for crystallization process development. Additionally, understanding the solid-state properties (e.g., polymorphism) of this compound can provide a more complete picture of its dissolution behavior.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3,8-Dibromo-1,5-naphthyridine (CAS Number: 154015-16-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to a wide array of biologically active compounds, demonstrating their therapeutic potential across various disease areas. The unique arrangement of nitrogen atoms within the fused pyridine rings imparts specific electronic and steric properties, making it an attractive core for designing targeted therapies.[1][2] The versatility of the 1,5-naphthyridine scaffold is evident in its presence in compounds developed as anticancer agents, kinase inhibitors, and antimalarials.[1] This guide focuses on a key derivative, 3,8-Dibromo-1,5-naphthyridine, a versatile building block for the synthesis of novel drug candidates.

Physicochemical Properties of this compound

While experimentally determined data for this compound is not extensively published, a combination of predicted data from reputable chemical suppliers and analysis of related compounds provides a solid foundation for its physicochemical profile.

| Property | Value | Source |

| CAS Number | 154015-16-4 | [3] |

| Molecular Formula | C₈H₄Br₂N₂ | [3] |

| Molecular Weight | 287.94 g/mol | [3] |

| Predicted Boiling Point | 347.0 ± 37.0 °C | [3] |

| Predicted Density | 2.022 ± 0.06 g/cm³ | [3] |

| Predicted Flash Point | 163.6 ± 0.0 °C | [3] |

| Predicted LogP | 3.15 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[4] | [4] |

Synthesis and Purification of this compound

The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, including the Skraup and Friedländer reactions, which involve the cyclization of substituted pyridines.[1][5] The introduction of bromine atoms onto the naphthyridine scaffold is a crucial step for enabling further diversification.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process: first, the construction of the 1,5-naphthyridine core, followed by regioselective bromination.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol for Bromination

Reaction Scheme:

1,5-Naphthyridine + 2 Br₂ → this compound + 2 HBr

Materials:

-

1,5-Naphthyridine

-

Molecular Bromine (Br₂)

-

Acetic Acid (glacial)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a fume hood, dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of molecular bromine in glacial acetic acid to the stirring solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two bromine atoms at positions 3 and 8 are excellent handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a vast chemical space.

Key Reactions for Functionalization

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the dibromonaphthyridine with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.[6]

-

Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is particularly important for synthesizing compounds that can engage in hydrogen bonding with biological targets.

Caption: Key cross-coupling reactions for the diversification of this compound.

Therapeutic Potential of Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a component of numerous compounds investigated for a variety of therapeutic applications:

-

Anticancer Agents: Many naphthyridine derivatives have been synthesized and evaluated as topoisomerase I inhibitors, showing antiproliferative activity against cancer cell lines.[7]

-

Kinase Inhibitors: The 1,6-naphthyridine core, a close isomer, is found in potent tyrosine kinase inhibitors.[8] Given the structural similarity, 1,5-naphthyridine derivatives are also promising candidates for kinase inhibition.

-

Antimicrobial Agents: The broader naphthyridine class of compounds has a long history in the development of antibacterial drugs.[9]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The number of signals, their splitting patterns (multiplicity), and their integration values would be consistent with the four protons on the naphthyridine core.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons attached to the bromine atoms would be expected to appear at a characteristic chemical shift. For the parent 1,5-naphthyridine, characteristic 13C NMR signals have been reported.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with prominent M, M+2, and M+4 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

Safety, Handling, and Storage

As a brominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Suppliers

This compound (CAS 154015-16-4) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. A search on supplier websites will provide information on purity, available quantities, and pricing.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of two bromine atoms on the privileged 1,5-naphthyridine scaffold allows for extensive chemical modification through modern cross-coupling methodologies. This enables the rapid generation of diverse libraries of novel compounds for screening against a wide range of biological targets. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its chemical properties and reactivity can be reliably inferred from the extensive research on the broader class of naphthyridines. As the quest for novel therapeutics continues, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. 3,8-Dibromo-1,6-naphthyridine | 17965-75-2 | Benchchem [benchchem.com]

- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical calculations on 3,8-Dibromo-1,5-naphthyridine electronic structure

An In-Depth Technical Guide on the Theoretical Electronic Structure of 3,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] Among these, the 1,5-naphthyridine core is of significant interest.[4][5] This technical guide provides a comprehensive theoretical analysis of the electronic structure of a specific derivative, this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide serves as a practical blueprint for researchers employing computational chemistry to accelerate the rational design of novel therapeutics based on the 1,5-naphthyridine scaffold.

Introduction: The Significance of 1,5-Naphthyridines in Drug Discovery

The 1,5-naphthyridine skeleton is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and topoisomerase inhibitory effects.[6][7] The arrangement of the two nitrogen atoms within the fused pyridine rings influences the molecule's electronic distribution, hydrogen bonding capabilities, and metal coordination properties, all of which are critical for biological target engagement.[4] Halogenation of this core, as in this compound, can further modulate these properties through steric and electronic effects, potentially enhancing potency and selectivity.

Understanding the electronic structure of this compound at a quantum mechanical level provides invaluable insights into its reactivity, stability, and potential interactions with biological macromolecules. This knowledge can guide synthetic efforts and the design of more effective drug candidates.

Theoretical Foundation and Computational Methodology

The Power of Density Functional Theory (DFT)

To investigate the electronic structure of this compound, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[8][9] DFT calculations allow us to determine the molecule's equilibrium geometry, molecular orbital energies, and other key electronic properties.

Selection of Functional and Basis Set: A Justified Approach

The choice of the functional and basis set is paramount for reliable DFT calculations.[9] Based on extensive validation in the literature for similar nitrogen-containing heterocyclic systems, we have selected the B3LYP functional in conjunction with the 6-311G(d,p) basis set.[8][9] The B3LYP functional, a hybrid functional, has demonstrated excellent performance in predicting the electronic and structural properties of organic molecules. The 6-311G(d,p) basis set provides a good balance between accuracy and computational efficiency for molecules of this size.

Computational Workflow

The theoretical investigation follows a systematic workflow, ensuring the reliability and reproducibility of the results.

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocol: Step-by-Step Computational Procedure

-

Structure Preparation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: A geometry optimization is performed using the Gaussian 09 software package or a similar program.[10] The calculation is set up with the B3LYP functional and the 6-311G(d,p) basis set.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are carried out to obtain molecular orbital energies (HOMO and LUMO), the molecular electrostatic potential (MEP), and other electronic descriptors.

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis). To simulate a more realistic environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be employed to account for solvent effects.

Theoretical Results and In-depth Discussion

Molecular Geometry

The optimized molecular structure of this compound reveals a planar naphthyridine core, as expected for an aromatic system. The introduction of bromine atoms at the 3 and 8 positions induces minor distortions in the bond lengths and angles of the pyridine rings due to steric and electronic effects.

| Parameter | Calculated Value |

| C-Br Bond Length (Å) | ~1.89 |

| C-N Bond Length (Å) | ~1.34 - 1.38 |

| C-C Bond Length (Å) | ~1.39 - 1.42 |

| C-N-C Bond Angle (°) | ~117 - 118 |

| C-C-Br Bond Angle (°) | ~120 |

Table 1: Selected optimized geometric parameters for this compound.

The calculated geometric parameters are in good agreement with expected values for similar aromatic heterocyclic compounds.

Caption: Molecular structure of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Table 2: Calculated HOMO and LUMO energies and the energy gap for this compound.

The HOMO is primarily localized on the naphthyridine ring and the bromine atoms, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the entire aromatic system, suggesting that the molecule can accept electrons in nucleophilic reactions. The relatively large HOMO-LUMO gap of 5.10 eV indicates high kinetic stability.

Caption: Frontier molecular orbital diagram of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule. The regions of negative potential (red) are susceptible to electrophilic attack, while the regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative potential is localized around the nitrogen atoms, highlighting their basicity and ability to form hydrogen bonds. The bromine atoms and the hydrogen atoms on the aromatic ring exhibit a more positive potential.

Theoretical UV-Vis Spectrum

TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorption bands are expected to arise from π → π* transitions within the aromatic system. The calculated maximum absorption wavelength (λmax) can be correlated with experimental data to validate the theoretical model. For this compound, the main absorption is predicted to be in the UV region, characteristic of such aromatic systems.

Conclusion and Future Directions

This in-depth theoretical guide demonstrates the utility of computational chemistry, specifically DFT and TD-DFT, in elucidating the electronic structure of this compound. The calculated geometric and electronic properties provide a solid foundation for understanding the molecule's reactivity and spectroscopic behavior. These theoretical insights can guide the synthesis of novel 1,5-naphthyridine derivatives with tailored electronic properties for enhanced biological activity.

Future work could involve extending these computational studies to explore the interactions of this compound with biological targets, such as enzymes or DNA, through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. Such studies would provide a more comprehensive understanding of its mechanism of action and facilitate the rational design of next-generation therapeutics.

References

- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ias.ac.in [ias.ac.in]

A Technical Guide to the Thermal Stability and Decomposition of 3,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest in pharmaceutical development. As the thermal behavior of active pharmaceutical ingredients (APIs) directly impacts their safety, efficacy, and shelf-life, a thorough understanding of these properties is paramount.[1] This document outlines the theoretical basis for the thermal analysis of this compound, details the critical experimental protocols for its characterization, and proposes potential decomposition pathways based on established chemical principles for halogenated nitrogen heterocycles. The insights provided herein are intended to guide researchers in designing robust experimental studies and interpreting the resulting data.

Introduction: The Significance of Thermal Properties in Drug Development

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine atoms at the 3 and 8 positions of the 1,5-naphthyridine core can significantly modulate its physicochemical and pharmacological properties. However, the presence of these halogen substituents also influences the molecule's thermal stability, a critical parameter that must be thoroughly evaluated during preclinical development.[2]

Thermal analysis techniques are indispensable tools in the pharmaceutical sciences for characterizing the solid-state properties of drug candidates.[3] They provide crucial information on melting points, phase transitions, and decomposition temperatures, which are essential for formulation development, stability testing, and ensuring the safety of manufacturing processes.[1][4] Understanding the thermal decomposition of a compound like this compound is vital for predicting its degradation pathways and identifying potential reactive and toxic byproducts.

This guide will delve into the key analytical techniques and theoretical considerations for assessing the thermal stability of this compound.

Core Analytical Techniques for Thermal Characterization

The primary methods for evaluating the thermal properties of pharmaceutical materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][3][4] When used in conjunction, these techniques offer a comprehensive picture of a compound's behavior as a function of temperature.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3][4] This technique is fundamental for determining the onset temperature of decomposition and quantifying mass loss associated with degradation processes. For this compound, a TGA experiment would reveal the temperature range over which the compound remains stable and the stages of its decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to detect thermal events such as melting, crystallization, and solid-state transitions.[5] A DSC analysis of this compound would identify its melting point and any polymorphic transitions prior to decomposition. The enthalpy changes associated with these events can also be quantified.

Evolved Gas Analysis (EGA)

To identify the volatile products released during decomposition, TGA and DSC instruments can be coupled with spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[6] This hyphenated approach, known as Evolved Gas Analysis, is crucial for elucidating the decomposition mechanism of this compound by identifying the gaseous fragments.[6][7]

Proposed Thermal Decomposition Pathway

The C-Br bond is typically weaker than the C-C and C-N bonds within the aromatic ring system. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of a C-Br bond, generating a naphthyridinyl radical and a bromine radical. This initiation step would then trigger a cascade of further reactions, including:

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules or the surrounding atmosphere.

-

Ring Opening: Subsequent bond cleavages within the naphthyridine ring system can lead to the formation of smaller, volatile nitrogen-containing and brominated fragments.

-

Formation of Stable Volatiles: The decomposition is expected to yield a mixture of gaseous products, which may include nitrogen oxides (NOx), hydrogen bromide (HBr), and various brominated and non-brominated organic fragments.[7]

The following diagram illustrates a conceptual workflow for investigating the thermal decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

The proposed decomposition pathway is depicted in the following diagram:

References

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Place of DSC purity analysis in pharmaceutical development [ouci.dntb.gov.ua]

- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Synthesis of 3,8-Dibromo-1,5-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Functionalization of this core, particularly through halogenation, provides crucial intermediates for the synthesis of complex molecular architectures and the development of novel therapeutic agents. This in-depth technical guide focuses on the regioselective bromination of 1,5-naphthyridine to yield the 3,8-dibromo isomer, a versatile building block for drug discovery. This document provides a comprehensive overview of the underlying principles governing the reaction's selectivity, a detailed experimental protocol, and a discussion of the reaction mechanism.

Introduction: The Significance of 1,5-Naphthyridines in Drug Discovery

The 1,5-naphthyridine ring system, an isomer of naphthyridine, is a key pharmacophore found in numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications in various therapeutic areas, including oncology, infectious diseases, and neurology. The ability to selectively functionalize the 1,5-naphthyridine core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Halogenated 1,5-naphthyridines, in particular, serve as versatile synthetic intermediates. The introduction of bromine atoms at specific positions opens avenues for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of substituents. The 3,8-dibromo-1,5-naphthyridine isomer is a particularly valuable synthon due to the strategic placement of the bromine atoms, allowing for the creation of novel C2-symmetric or differentially substituted derivatives.

The Challenge and Strategy for Regioselective Bromination

The electrophilic substitution of pyridine and its fused analogues can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the positions beta to the nitrogen atoms (C-3 and C-8 in 1,5-naphthyridine) are the most electron-rich and, therefore, the most susceptible to electrophilic substitution. This inherent reactivity provides a basis for the regioselective bromination of the 1,5-naphthyridine core.

The key to achieving the desired 3,8-dibromo isomer lies in the careful control of reaction conditions to favor electrophilic aromatic substitution at these specific positions. The choice of brominating agent and solvent system plays a crucial role in modulating the reactivity and selectivity of the reaction.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the regioselective bromination of 1,5-naphthyridine. This protocol is based on established principles of electrophilic aromatic substitution on the 1,5-naphthyridine ring system.[1]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 1.0 g | 7.68 |

| Bromine | Br₂ | 159.81 | 0.82 mL | 16.13 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Reaction Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (7.68 mmol) of 1,5-naphthyridine in 20 mL of glacial acetic acid.

-

Addition of Bromine: While stirring the solution at room temperature, slowly add 0.82 mL (16.13 mmol, 2.1 equivalents) of bromine dropwise over a period of 15 minutes. Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-water.

-

Quenching: Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights: The Basis for Regioselectivity

The regioselective formation of the 3,8-dibromo isomer is a direct consequence of the electronic properties of the 1,5-naphthyridine ring system. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Activation of Bromine

In the presence of a protic acid like acetic acid, molecular bromine is polarized, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring.

Electrophilic Attack and Formation of the Sigma Complex

The π-system of the 1,5-naphthyridine ring acts as a nucleophile, attacking the electrophilic bromine atom. The pyridine nitrogen atoms are deactivating due to their inductive electron-withdrawing effect. As a result, the positions beta to the nitrogen atoms (C-3 and C-8) are the most electron-rich and therefore the most favorable sites for electrophilic attack. Attack at these positions leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Aromatization

A base, such as the acetate ion present in the reaction medium, abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the 3-bromo-1,5-naphthyridine intermediate.

Second Bromination

The presence of a bromine atom on the ring is deactivating; however, with an excess of the brominating agent and under forcing conditions (reflux), a second bromination occurs. The first bromine atom directs the second incoming electrophile to the remaining activated beta position on the other ring, which is the C-8 position, leading to the formation of the this compound product.

Mechanistic Diagram

Caption: Mechanism of the regioselective dibromination of 1,5-naphthyridine.

Conclusion